![molecular formula C17H23NO4 B2359543 1-[3-(4-Formylphénoxy)propyl]pipéridine-4-carboxylate de méthyle CAS No. 860649-12-3](/img/structure/B2359543.png)
1-[3-(4-Formylphénoxy)propyl]pipéridine-4-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C₁₇H₂₃NO₄. It is known for its applications in various fields, including medical, environmental, and industrial research. This compound has been studied for its potential role in drug development, particularly in the treatment of neurological disorders.
Applications De Recherche Scientifique
Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its role in drug development, particularly for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary targets of Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate are currently unknown. The compound is structurally similar to other piperidine derivatives, which are known to interact with various neurotransmitter systems .
Mode of Action
Related compounds have been shown to inhibit the reuptake of dopamine, suggesting a potential interaction with the dopamine transporter .
Biochemical Pathways
Given the potential interaction with the dopamine transporter, it is plausible that the compound could influence dopaminergic signaling pathways .
Result of Action
If the compound does indeed interact with the dopamine transporter, it could potentially increase extracellular levels of dopamine, leading to enhanced dopaminergic signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate typically involves the reaction of 4-formylphenol with 3-bromopropylamine to form 1-[3-(4-formylphenoxy)propyl]amine. This intermediate is then reacted with methyl 4-piperidinecarboxylate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In industrial settings, the production of Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-[3-(4-carboxyphenoxy)propyl]piperidine-4-carboxylate.
Reduction: 1-[3-(4-hydroxyphenoxy)propyl]piperidine-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-[3-(4-hydroxyphenoxy)propyl]piperidine-4-carboxylate
- Methyl 1-[3-(4-carboxyphenoxy)propyl]piperidine-4-carboxylate
- Methyl 1-[3-(4-methoxyphenoxy)propyl]piperidine-4-carboxylate
Uniqueness
Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .
Propriétés
IUPAC Name |
methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-21-17(20)15-7-10-18(11-8-15)9-2-12-22-16-5-3-14(13-19)4-6-16/h3-6,13,15H,2,7-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIKOIRKUHITOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
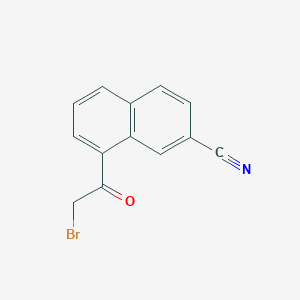
![N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2359462.png)
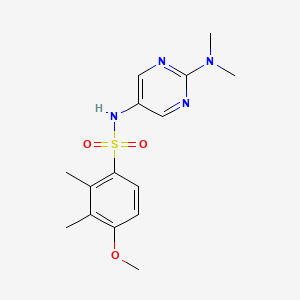
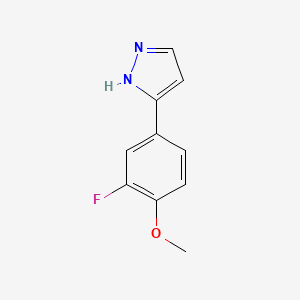
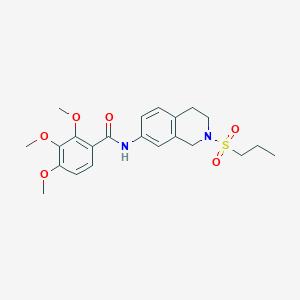
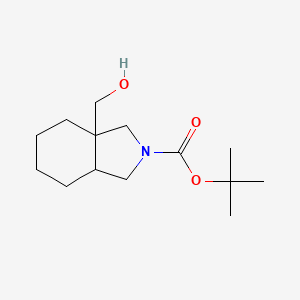
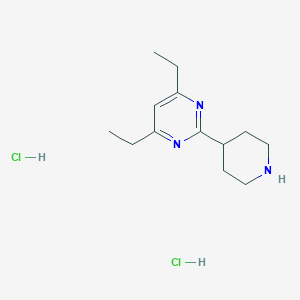

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2359472.png)
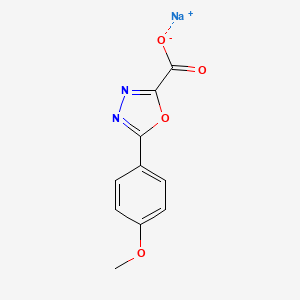
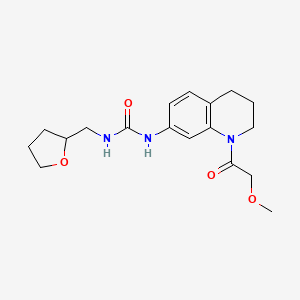
![1-(2,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2359479.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoic acid](/img/structure/B2359480.png)
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-mesitylacetamide](/img/structure/B2359483.png)
